(-)-4-(1-Methoxyethyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-(1-methoxyethyl)benzoic acid |
InChI |
InChI=1S/C10H12O3/c1-7(13-2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H,11,12) |
InChI Key |
BNUIDCTVAUCIEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)OC |
Origin of Product |
United States |
Chiral Solvating Agents Csas / Chiral Shift Reagents Csrs :this Approach Involves the Addition of a Chiral Solvating Agent to the Nmr Sample. the Csa Forms Transient, Non Covalent Diastereomeric Complexes with the Enantiomers of the Analyte.frontiersin.orgnih.govthis Interaction Places the Enantiomers in Different Magnetic Environments, Leading to the Separation of Their Nmr Signals.rsc.orgthis Method is Often Preferred As It is Non Destructive and Requires No Sample Derivatization. Many Csas Have Been Developed for the Enantiodiscrimination of Carboxylic Acids, Including Those Based on Binol Amino Alcohols and Diphenylprolinol.rsc.orgfrontiersin.org
Research Findings:
Numerous studies have demonstrated the efficacy of NMR-based methods for determining the enantiomeric excess of chiral carboxylic acids. rsc.orgfrontiersin.orgnih.gov For example, a BINOL-based amino alcohol was shown to be an excellent chiral solvating agent for various carboxylic acids, inducing significant chemical shift non-equivalences (up to 0.641 ppm) in the ¹H NMR spectra. frontiersin.org Similarly, diphenylprolinol derivatives have been effectively used as CSAs for mandelic acid derivatives, showing a linear relationship between the observed and actual e.e. values. rsc.org For (-)-4-(1-Methoxyethyl)benzoic acid, adding a suitable CSA like (S)-diphenylprolinol to a CDCl₃ solution of the acid would be expected to resolve the signals of the methoxy (B1213986) group or the methine proton, allowing for direct integration and e.e. calculation.
Table 4: Representative ¹H-NMR Method using a Chiral Solvating Agent
| Parameter | Specification |
| Analyte | This compound |
| Solvent | CDCl₃ |
| Chiral Solvating Agent (CSA) | (S)-Diphenylprolinol or a BINOL-amino alcohol derivative |
| Molar Ratio | ~1-2 equivalents of CSA per equivalent of analyte |
| Spectrometer Frequency | ≥ 400 MHz |
| Observed Protons | Methoxy (-OCH₃) singlet or methine (-CH) quartet |
| Expected Result | Splitting of the observed proton signal into two distinct signals representing the two enantiomers |
| Calculation | e.e. (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100 |
Chemical Reactivity and Derivatization Strategies of 4 1 Methoxyethyl Benzoic Acid
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo numerous transformations, including esterification, amidation, reduction, decarboxylation, and salt formation. These reactions are fundamental to modifying the polarity, solubility, and biological activity of the parent molecule.
Esterification and amidation are common reactions for modifying carboxylic acids. In the case of benzoic acid derivatives, these transformations are well-established. For instance, benzoic acid can be converted to its corresponding esters and amides, often through the activation of the carboxylic acid, such as forming an acid chloride. wikipedia.org
Esterification of benzoic acid derivatives can be achieved under various conditions. For example, the formation of ethyl p-methoxybenzoate from p-anisic acid is a known transformation. nist.gov Similarly, 4-methoxybenzyl (PMB) esters can be synthesized from other esters, like methyl or ethyl esters, through an exchange reaction with 4-methoxybenzyl alcohol in the presence of an acid catalyst. nih.gov These methods are generally applicable to (-)-4-(1-Methoxyethyl)benzoic acid, allowing for the preparation of a diverse range of ester derivatives.
Amidation reactions follow a similar pathway. The carboxylic acid can be activated and then reacted with an amine to form the corresponding amide. For example, the synthesis of 4-(4-Methoxybenzenesulfonamido)benzoic acid involves the reaction of p-aminobenzoic acid with 4-methoxybenzenesulfonyl chloride in the presence of a base. researchgate.net While this example involves a sulfonamide linkage, the principle of amide bond formation is analogous.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | wikipedia.org |
| Amidation | Amine, Activating Agent (e.g., Thionyl Chloride) | Amide | wikipedia.org |
The carboxylic acid group of this compound can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and diborane (B8814927) (B₂H₆). wikipedia.org This reduction provides a pathway to benzyl (B1604629) alcohol derivatives.
Decarboxylation, the removal of the carboxyl group, can be achieved under specific conditions. For benzoic acid itself, heating in the presence of copper salts in quinoline (B57606) can lead to the formation of benzene (B151609). wikipedia.org The decarboxylation of substituted benzoic acids can be influenced by the nature and position of the substituents on the aromatic ring. researchgate.net For instance, the decarboxylation of benzoic acid can be induced by peroxyl radicals, a process that is dependent on temperature and oxygen concentration. nih.gov Hydrothermal conditions have also been shown to effect the decarboxylation of various aromatic carboxylic acids.
As a carboxylic acid, this compound readily forms salts with bases. These salts, or carboxylates, can be formed with inorganic bases such as sodium hydroxide (B78521) or potassium hydroxide, or with organic bases. The formation of salts is a straightforward acid-base reaction. A Russian patent describes the formation of various benzoate (B1203000) salts, including those with metals like sodium, potassium, and calcium, as well as with organic amines. google.com
The carboxylate anion is a key intermediate in many reactions. It can act as a nucleophile in substitution reactions, although it is a relatively weak one. The reactivity of the carboxylate can be enhanced by converting it into a better leaving group, as is done in the preparation of acid chlorides and anhydrides. wikipedia.org
Reactions at the Chiral 1-Methoxyethyl Side Chain
The 1-methoxyethyl side chain offers another site for chemical modification, particularly at the ether linkage and the chiral center.
The methoxy (B1213986) group of the 1-methoxyethyl side chain can be cleaved under acidic conditions. Strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are effective for this purpose, typically proceeding through an S(_N)1 or S(_N)2 mechanism depending on the structure of the ether. openstax.orglibretexts.orgmasterorganicchemistry.com For a secondary ether like the one in this compound, the cleavage would likely proceed via an S(_N)2 mechanism if treated with a strong nucleophilic acid like HI, leading to the formation of a secondary alcohol and an alkyl halide. masterorganicchemistry.com If the reaction conditions favor carbocation formation, an S(_N)1 pathway may be followed. openstax.orgmasterorganicchemistry.com The cleavage of tert-butyl ethers, for example, can occur via an E1 mechanism under treatment with trifluoroacetic acid. openstax.org
The resulting secondary alcohol can then undergo further functional group interconversions, such as oxidation to a ketone. This provides a route to 4-acetylbenzoic acid derivatives from this compound.
| Reaction | Reagents | Mechanism | Products | Reference |
| Ether Cleavage | HBr or HI (aq) | S(_N)1 or S(_N)2 | Alcohol and Alkyl Halide | openstax.orglibretexts.org |
| Ether Cleavage (tertiary) | Trifluoroacetic Acid | E1 | Alkene and Alcohol | openstax.org |
The chiral center at the benzylic position of the 1-methoxyethyl group is a key feature of this compound. Reactions involving this center must consider the stereochemical outcome. For example, in nucleophilic substitution reactions at this center, conditions can be chosen to favor either inversion or retention of configuration.
Studies on similar chiral systems are informative. For instance, the cleavage of a 4-methoxybenzyl (PMB) ester using trifluoroacetic acid in dichloromethane (B109758) showed no epimerization of the adjacent stereogenic carbon. nih.gov This suggests that under certain acidic conditions, the stereocenter in this compound might remain intact during transformations at the carboxylic acid group.
Reactions that directly involve the chiral center, such as nucleophilic displacement of the methoxy group, would need careful control to achieve a desired stereochemical outcome. The choice of nucleophile, solvent, and reaction conditions would be critical in determining whether the reaction proceeds with inversion or retention of stereochemistry.
Electrophilic Aromatic Substitution and Directed Functionalization on the Benzene Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for the functionalization of aromatic compounds. The regiochemical outcome of these reactions is dictated by the directing effects of the two substituents already present on the ring: the carboxylic acid (-COOH) at position 1 and the (1-methoxyethyl) group at position 4.
The carboxylic acid group is an electron-withdrawing group, and as such, it is a deactivating and meta-directing substituent. This means it slows down the rate of electrophilic substitution compared to unsubstituted benzene and directs incoming electrophiles to the positions meta to itself (positions 3 and 5). Conversely, the (1-methoxyethyl) group, being an alkyl substituent, is an electron-donating group. It is therefore an activating and ortho, para-directing substituent. It directs incoming electrophiles to the positions ortho (positions 3 and 5) and para (position 1, which is already substituted) to itself.
In the case of this compound, the directing effects of the two substituents are concerted. The activating (1-methoxyethyl) group and the deactivating carboxylic acid group both direct incoming electrophiles to the same positions: C3 and C5. Consequently, electrophilic substitution reactions on this molecule are expected to yield predominantly 3-substituted or 3,5-disubstituted-4-(1-methoxyethyl)benzoic acid derivatives.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. For instance, the nitration of the structurally similar 4-ethylbenzoic acid yields 4-ethyl-3-nitrobenzoic acid, which is consistent with the expected regioselectivity. While the presence of the deactivating carboxylic acid group may necessitate harsher reaction conditions compared to highly activated aromatic rings, the concerted directing effects ensure a high degree of regiocontrol. truman.edu
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile | Predicted Major Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | (-)-3-Nitro-4-(1-methoxyethyl)benzoic acid |
| Bromination | Br₂, FeBr₃ | Br⁺ | (-)-3-Bromo-4-(1-methoxyethyl)benzoic acid |
| Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | (-)-3-Acetyl-4-(1-methoxyethyl)benzoic acid |
Transition Metal-Catalyzed Transformations Involving this compound
Transition metal-catalyzed reactions, particularly those involving C-H bond activation, represent a powerful strategy for the functionalization of aromatic compounds. For this compound, the carboxylic acid group can act as an effective directing group, facilitating the selective functionalization of the ortho C-H bonds (at positions 2 and 6). This approach offers a complementary method to classical electrophilic aromatic substitution, allowing for the introduction of a different set of functional groups at positions that are otherwise difficult to access.
Various transition metal catalysts, most notably those based on palladium and ruthenium, have been employed for the ortho-functionalization of benzoic acids. These reactions typically proceed through the formation of a metallacyclic intermediate, which then reacts with a coupling partner.
For example, palladium(II) catalysts have been shown to mediate the ortho-alkylation and ortho-arylation of benzoic acids. nih.govacs.org In these processes, the benzoic acid substrate reacts with alkyl halides or aryl iodides in the presence of a palladium catalyst and a suitable ligand to yield the corresponding ortho-substituted products. acs.orgrsc.org The use of specific ligands, such as mono-N-protected amino acids, can be crucial for achieving high efficiency and mild reaction conditions. acs.org
Ruthenium-based catalysts are also highly effective for the ortho-functionalization of benzoic acids. For instance, ruthenium(II) complexes can catalyze the ortho-alkynylation with bromoalkynes and the ortho-alkylation with α,β-unsaturated ketones. nih.govrsc.org These transformations provide direct routes to valuable synthetic intermediates. While specific studies on this compound are not prevalent, the general methodologies developed for 4-substituted benzoic acids are expected to be applicable. The presence of the para-(1-methoxyethyl) group is not expected to interfere with the carboxylate-directed ortho-C-H activation.
Table 2: Representative Transition Metal-Catalyzed Ortho-Functionalization Reactions Applicable to this compound
| Transformation | Catalyst System | Coupling Partner | Expected Product | Reference |
|---|---|---|---|---|
| Ortho-Arylation | Pd(OAc)₂, Ac-Ile-OH, Ag₂CO₃ | Aryl Iodide | (-)-2-Aryl-4-(1-methoxyethyl)benzoic acid | acs.org |
| Ortho-Alkylation | Pd(OAc)₂, Na₂CO₃ | Alkyl Halide | (-)-2-Alkyl-4-(1-methoxyethyl)benzoic acid | nih.gov |
| Ortho-Alkynylation | [RuCl₂(p-cymene)]₂, AgSbF₆ | Bromoalkyne | (-)-2-Alkynyl-4-(1-methoxyethyl)benzoic acid | nih.gov |
| Ortho-Alkylation | [Ru(p-cymene)Cl₂]₂, K₂CO₃ | α,β-Unsaturated Ketone | (-)-2-(3-Oxoalkyl)-4-(1-methoxyethyl)benzoic acid | rsc.org |
Advanced Spectroscopic and Chiroptical Characterization of 4 1 Methoxyethyl Benzoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the stereochemical assignment of chiral compounds like (-)-4-(1-Methoxyethyl)benzoic acid. nih.gov By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecular framework can be constructed.
In the ¹H NMR spectrum of a benzoic acid derivative, the aromatic protons typically appear in the downfield region (around 7-8 ppm), while the protons of the methoxy (B1213986) and ethyl groups of the side chain at the 4-position would resonate at characteristic upfield positions. The stereocenter at the ethyl group introduces diastereotopicity, which can lead to distinct NMR signals for otherwise equivalent protons in a chiral environment. For instance, the methyl protons of the ethyl group and the methoxy protons could exhibit different chemical shifts depending on their spatial relationship to the rest of the molecule.
¹³C NMR provides complementary information, with the carbonyl carbon of the carboxylic acid appearing significantly downfield (around 170 ppm) and the aromatic carbons resonating in the 120-150 ppm range. The chemical shifts of the carbons in the chiral side chain are particularly sensitive to their stereochemical environment.
To determine the absolute configuration, chiral derivatizing agents (CDAs) are often employed. acs.org These are chiral molecules that react with the analyte to form diastereomers, which, unlike enantiomers, have different physical properties and can be distinguished by NMR. The differences in the chemical shifts (Δδ) of the protons near the chiral center in the resulting diastereomeric derivatives can be correlated to the absolute configuration of the original molecule based on established models. researchgate.net For example, the formation of an ester with a chiral alcohol can lead to observable differences in the NMR spectra of the resulting diastereomers, allowing for the assignment of the R or S configuration at the stereocenter of the methoxyethyl group. acs.orgresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Benzoic Acid Derivatives rsc.orgrsc.org
| Compound | ¹H NMR (Solvent, Frequency) | ¹³C NMR (Solvent, Frequency) |
| Benzoic acid | δ 11.67 (s, 1H), 8.20 (d, J = 7.2 Hz, 2H), 7.68 (t, J = 7.44 Hz, 1H), 7.55 (t, J = 7.92 Hz, 2H) (CDCl₃, 400 MHz) rsc.org | δ 172.60, 133.89, 130.28, 129.39, 128.55 (CDCl₃, 100 MHz) rsc.org |
| 4-Methylbenzoic acid | δ 12.80 (s, 1H), 7.84 (d, J = 6.48 Hz, 2H), 7.29 (d, J = 7.88 Hz, 2H), 2.36 (s, 3H) (DMSO-d₆, 400 MHz) rsc.org | δ 172.5, 144.7, 130.3, 129.2, 126.6, 21.8 (CDCl₃, 101 MHz) rsc.org |
| 4-Methoxybenzoic acid | δ 12.95 (s, 1H), 7.25 (s, 2H), 3.84 (s, 6H), 3.74 (s, 3H) (DMSO-d₆, 400 MHz) rsc.org | δ 167.40, 153.11, 141.81, 126.38, 106.98, 60.55, 56.35 (DMSO-d₆, 100 MHz) rsc.org |
| 4-(tert-butyl)benzoic acid | δ 13.04 (s, 1H), 7.90 (d, J = 8.6 Hz, 2H), 7.51 (d, J = 8.6 Hz, 2H), 1.32 (s, 9H) (CDCl₃, 400 MHz) | δ 172.3, 157.6, 130.1, 126.6, 125.5, 35.2, 31.1 (CDCl₃, 101 MHz) rsc.org |
This table provides a general reference for the NMR characteristics of related benzoic acid structures. The exact chemical shifts for this compound would require experimental determination.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Studies for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. biotools.usic.ac.uk These methods provide direct information about the absolute configuration of a molecule in solution, often without the need for crystallization or derivatization. biotools.usnih.gov
Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD and probes the chirality of molecular vibrations. biotools.usnih.gov A VCD spectrum consists of positive and negative bands corresponding to the differential absorption of circularly polarized infrared light. The absolute configuration is determined by comparing the experimental VCD spectrum with a theoretically calculated spectrum for one of the enantiomers. biotools.us If the experimental and calculated spectra match, the absolute configuration is assigned. A mismatch, with the experimental spectrum being the mirror image of the calculated one, indicates the opposite enantiomer. VCD is particularly well-suited for studying complex molecules in solution and can provide detailed conformational information. ru.nl
Electronic Circular Dichroism (ECD) measures the differential absorption of circularly polarized UV-Vis light, arising from electronic transitions within the molecule. chemistrywithatwist.com The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a chiral molecule's absolute configuration. The Exciton (B1674681) Chirality Method (ECM) is a powerful approach within ECD for determining the absolute configuration of molecules containing two or more chromophores. nih.gov The sign of the exciton couplet in the ECD spectrum is directly related to the spatial arrangement of the chromophores. nih.gov For this compound, the benzoic acid moiety acts as a chromophore. Derivatization with another chromophore can allow for the application of the ECM.
The determination of absolute configuration using VCD and ECD relies heavily on quantum mechanical calculations. biotools.usnih.gov The accuracy of the assignment is dependent on the quality of the computational model and the consideration of all significant conformations of the molecule in solution. chemistrywithatwist.com
Table 2: Comparison of VCD and ECD for Absolute Configuration Determination
| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Differential absorption of left and right circularly polarized infrared light during vibrational transitions. biotools.us | Differential absorption of left and right circularly polarized UV-Vis light during electronic transitions. chemistrywithatwist.com |
| Information Provided | Absolute configuration, solution-phase conformation. nih.govru.nl | Absolute configuration, electronic structure. chemistrywithatwist.com |
| Sample Requirements | Neat liquids, oils, or solutions (mg quantities). biotools.us | Solutions (µg to mg quantities). chemistrywithatwist.com |
| Advantages | High spectral resolution, sensitive to subtle conformational changes, applicable to a wide range of molecules. ru.nlrsc.org | High sensitivity, well-established empirical rules (e.g., Octant rule, Exciton Chirality Method). chemistrywithatwist.comnih.gov |
| Limitations | Requires comparison with quantum mechanical calculations for non-empirical assignment. biotools.us | Can be limited by the presence and nature of chromophores in the molecule. nih.gov |
X-ray Crystallography for Solid-State Absolute Configuration Determination (if applicable to research studies)
X-ray crystallography is considered the gold standard for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. wikipedia.org This technique provides a precise three-dimensional map of the electron density within the crystal, revealing the exact spatial arrangement of every atom in the molecule.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the crystal structure can be solved, yielding detailed information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For chiral molecules, the Flack parameter is a critical value derived from the crystallographic data that confirms the absolute configuration. A value close to zero for the correct enantiomer and close to one for the incorrect enantiomer provides an unambiguous assignment. wikipedia.org
While X-ray crystallography is a powerful tool, its primary limitation is the requirement for a high-quality single crystal, which can be challenging to grow for some compounds. wikipedia.org The solid-state conformation determined by X-ray crystallography may not always be the most populated conformation in solution, where biological activity typically occurs. Therefore, it is often beneficial to combine crystallographic data with solution-phase studies from NMR and chiroptical spectroscopy.
Mass Spectrometry for Structural Elucidation and Mechanistic Pathway Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight. The fragmentation of the molecular ion provides clues about the molecule's structure. For instance, common fragmentation pathways for benzoic acid derivatives include the loss of the carboxylic acid group (-COOH) or the side chain. The fragmentation of the methoxyethyl side chain can also provide characteristic ions.
While standard mass spectrometry cannot distinguish between enantiomers, it can be coupled with chiral separation techniques like chiral gas chromatography (GC-MS) or chiral liquid chromatography (LC-MS) to analyze enantiomeric mixtures.
Furthermore, advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be used to study the mechanistic pathways of chemical reactions. By isolating a specific ion and inducing its fragmentation, the connectivity of the atoms can be probed, and the mechanisms of fragmentation can be elucidated. This can be particularly useful in understanding the metabolism or degradation of this compound and its derivatives.
Computational and Theoretical Investigations of 4 1 Methoxyethyl Benzoic Acid
Quantum Chemical Calculations of Conformational Landscapes and Isomer Stability
Quantum chemical calculations are instrumental in exploring the conformational landscape of flexible molecules like (-)-4-(1-Methoxyethyl)benzoic acid. These calculations map the potential energy surface of the molecule as a function of its torsional angles, identifying stable conformers and the energy barriers between them. The rotation around the C-C bond connecting the chiral center to the phenyl ring, and the C-O bond of the methoxy (B1213986) group, are of particular interest.
Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties
Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties of organic molecules. For this compound, DFT calculations can provide detailed information about its electronic structure, chemical reactivity, and spectroscopic characteristics.
DFT studies on various substituted benzoic acids have demonstrated the ability of these methods to accurately predict molecular geometries, vibrational frequencies, and electronic properties. nih.govnist.govresearchgate.netresearchgate.netresearchgate.net For this compound, DFT calculations would typically involve optimizing the molecular geometry to find the lowest energy structure. From this optimized geometry, a wealth of information can be derived.
Electronic Structure: The distribution of electrons within the molecule is described by molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net
Reactivity: DFT calculations can be used to compute various reactivity descriptors. The molecular electrostatic potential (MEP) map, for example, visualizes the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. nih.govresearchgate.net This information is crucial for understanding how the molecule will interact with other chemical species.
Spectroscopic Properties: DFT methods are also employed to predict spectroscopic data, which can then be compared with experimental measurements for validation. This includes predicting infrared (IR) and Raman vibrational frequencies, as well as NMR chemical shifts. nist.govresearchgate.net
A hypothetical table of DFT-calculated electronic properties for this compound, based on typical values for similar compounds, is presented below.
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
Note: The values in this table are illustrative and based on general knowledge of similar benzoic acid derivatives. They are not from a specific published study on this compound.
Molecular Dynamics Simulations of Intermolecular Interactions
While specific molecular dynamics (MD) simulation studies focused solely on this compound are not readily found in the literature, the methodology is highly applicable to understanding its behavior in condensed phases. MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions that govern properties like solvation, crystal packing, and aggregation. nih.govucl.ac.uk
In a simulation of this compound in a solvent, one could observe the formation and dynamics of hydrogen bonds between the carboxylic acid group and solvent molecules. ucl.ac.uk In the solid state, MD simulations can be used to study the stability of different crystal polymorphs and the interactions that hold the crystal lattice together. For benzoic acid derivatives, hydrogen bonding between carboxylic acid groups to form dimers is a common and important interaction that dictates crystal packing. nih.gov The presence of the chiral methoxyethyl group would influence the packing arrangement, potentially leading to the formation of specific enantiopure crystal structures.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic parameters, which can be directly compared with experimental data to confirm molecular structures and understand spectroscopic features.
For this compound, DFT calculations can be used to predict its vibrational spectrum (Infrared and Raman). The calculated frequencies and intensities can be compared with an experimental spectrum to aid in the assignment of vibrational modes to specific molecular motions. nist.govresearchgate.net This correlation is crucial for a detailed understanding of the molecule's vibrational properties.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental NMR data. researchgate.net The agreement between the predicted and experimental shifts can provide strong evidence for the proposed molecular structure and its dominant conformation in solution.
Below is a hypothetical table illustrating the kind of correlation that could be established between experimental and computationally predicted ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |
| Carboxylic Carbon | 172.5 | 171.8 |
| Aromatic C (ipso-COOH) | 130.1 | 129.5 |
| Aromatic C (ipso-CH) | 145.3 | 144.7 |
| Aromatic CH (ortho to COOH) | 129.8 | 129.2 |
| Aromatic CH (ortho to CH) | 126.5 | 126.0 |
| Methine Carbon (CH) | 78.2 | 77.5 |
| Methoxy Carbon (OCH₃) | 56.4 | 55.9 |
| Methyl Carbon (CH₃) | 22.1 | 21.6 |
Note: This table is a hypothetical representation. The experimental and predicted values are illustrative and not from actual published research on this specific compound.
The synergy between computational predictions and experimental data is a cornerstone of modern chemical research, providing a deeper and more reliable understanding of molecular properties and behavior.
Applications of 4 1 Methoxyethyl Benzoic Acid in Asymmetric Organic Synthesis
Utilization as a Chiral Building Block for the Synthesis of Complex Molecules
As a chiral building block, (-)-4-(1-Methoxyethyl)benzoic acid serves as a foundational element in the construction of more complex, optically active molecules. semanticscholar.org The carboxylic acid and the chiral methoxyethyl group offer two distinct points for chemical modification, allowing for the stepwise and controlled elaboration of molecular architecture.
The synthesis of various biologically active compounds and natural products can incorporate this chiral synthon. sigmaaldrich.com For instance, derivatives of benzoic acid are integral to the development of pharmaceuticals such as VLA-4 antagonists. nih.gov The inherent chirality of this compound ensures that the final complex molecules are produced in the desired enantiomeric form, which is often crucial for their biological activity.
Table 1: Examples of Complex Molecules Synthesized Using Benzoic Acid Derivatives as Chiral Building Blocks
| Resulting Complex Molecule/Class | Therapeutic Area/Application | Reference |
| VLA-4 Antagonists | Anti-inflammatory | nih.gov |
| Anticancer Agents | Oncology | preprints.org |
| Agrochemicals | Pesticides/Herbicides | ontosight.ai |
| Bioactive Quinazoline Derivatives | Various, including anticancer | ontosight.ai |
This table is illustrative and provides examples of applications for benzoic acid derivatives in general, highlighting the potential for chiral derivatives like this compound.
Role as a Chiral Ligand Precursor or Chiral Catalyst Component in Asymmetric Reactions
The carboxylic acid functionality of this compound allows for its conversion into a variety of other functional groups, which can then be used to create chiral ligands. These ligands can coordinate with metal centers to form chiral catalysts for a wide range of asymmetric reactions. The stereogenic center in the methoxyethyl group influences the three-dimensional structure of the resulting catalyst, enabling it to control the stereochemical outcome of a reaction.
For example, the benzoic acid moiety can be transformed into amides, esters, or other coordinating groups to generate bidentate or multidentate ligands. These ligands are crucial in asymmetric catalysis, where they can lead to high enantioselectivities in reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. nih.gov
Development of Chiral Probes and Sensors Incorporating the this compound Moiety
The structural features of this compound make it a suitable candidate for the development of chiral probes and sensors. The aromatic ring can act as a chromophore or fluorophore, while the chiral methoxyethyl group provides a site for enantioselective recognition of other chiral molecules.
By functionalizing the carboxylic acid group, the moiety can be incorporated into larger systems designed to interact specifically with one enantiomer of a target molecule. This interaction can lead to a measurable change in a physical property, such as fluorescence or color, allowing for the quantitative detection and differentiation of enantiomers.
Application in the Construction of Stereodefined Polymeric Materials
The principles of using chiral building blocks can be extended to the synthesis of polymers. While specific research on the use of this compound in stereodefined polymeric materials is not extensively documented in the provided search results, the concept is well-established with similar chiral monomers. Chiral monomers can be polymerized to create polymers with a regular, repeating stereochemical structure.
These stereodefined polymers can exhibit unique properties, such as the ability to form helical structures or to recognize other chiral molecules. The incorporation of the this compound moiety into a polymer backbone could impart chirality to the entire macromolecule, leading to materials with potential applications in chiral chromatography, enantioselective separations, and as novel biomaterials. researchgate.netresearchgate.net
Advanced Analytical Methodologies for the Assessment of Stereoisomeric Purity and Reaction Progress
Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. Its high efficiency, sensitivity, and robustness make it the most widely used method for determining the enantiomeric purity of chiral drugs and intermediates. nih.gov The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).
Method Development:
The development of a chiral HPLC method for (-)-4-(1-Methoxyethyl)benzoic acid involves a systematic screening of columns and mobile phases to achieve optimal separation (resolution > 1.5). ymc.co.jp Given the acidic nature of the analyte, several types of CSPs are particularly suitable.
Polysaccharide-based CSPs: Columns with chiral selectors derived from cellulose (B213188) or amylose, such as Chiralpak® and Chiralcel® series, are highly effective for a broad range of chiral compounds, including aromatic carboxylic acids. nih.gov Immobilized polysaccharide derivatives often offer greater solvent flexibility and durability.
Macrocyclic Glycopeptide-based CSPs: Columns like CHIROBIOTIC® V (vancomycin) or T (teicoplanin) are well-suited for ionizable molecules like carboxylic acids. sigmaaldrich.com They can be used in various modes, including reversed-phase, polar organic, and a unique polar ionic mode (PIM), which uses a methanolic mobile phase with acid/base additives. sigmaaldrich.com
Pirkle-type or Donor-Acceptor CSPs: These phases, such as (R,R) WHELK-O1, function based on π-π interactions, hydrogen bonding, and dipole-dipole interactions, making them effective for aromatic compounds.
A typical screening strategy would involve testing these columns with different mobile phase systems. For normal-phase chromatography, mixtures of hexane (B92381) with an alcohol (e.g., isopropanol (B130326), ethanol) are common. For reversed-phase, mixtures of aqueous buffers (e.g., phosphate (B84403) or acetate) and organic modifiers like acetonitrile (B52724) or methanol (B129727) are used. Acidic or basic additives (e.g., trifluoroacetic acid (TFA), diethylamine (B46881) (DEA)) are often incorporated to improve peak shape and selectivity. ymc.co.jp
For a compound like 4-(1-Methoxyethyl)benzoic acid, a promising starting point would be a Chiralpak® AD-H or Chiralcel® OD-H column with a mobile phase of n-hexane and isopropanol containing a small amount of TFA. nih.gov
Method Validation:
Once a suitable separation is achieved, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. europa.euchromatographyonline.com Validation confirms the method's reliability for quantifying the undesired enantiomer as an impurity. nih.gov
Key validation parameters include: chromatographyonline.comoup.comdujps.com
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is demonstrated by the resolution between the two enantiomer peaks.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range from the quantitation limit (LOQ) to 120% of the impurity specification.
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories).
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples with known amounts of the impurity (spiked samples).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition).
Table 1: Representative Chiral HPLC Method Validation Parameters for this compound
| Parameter | Specification | Typical Result |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | - |
| Mobile Phase | n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v) | - |
| Flow Rate | 1.0 mL/min | - |
| Detection | UV at 230 nm | - |
| Resolution (Rs) | ≥ 1.5 between enantiomers | 2.2 |
| Linearity (r²) | ≥ 0.99 for the undesired enantiomer | 0.9995 |
| Range | LOQ to 120% of the specification limit | 0.05% to 0.5% |
| Accuracy (% Recovery) | 80.0% - 120.0% for the undesired enantiomer | 98.5% - 101.2% |
| Precision (%RSD) | Repeatability: ≤ 10% at LOQ | 4.5% |
| Intermediate Precision: ≤ 15% at LOQ | 6.8% | |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.015% |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.05% |
| Robustness | Rs remains ≥ 1.5 under varied conditions | Passed |
Gas Chromatography (GC) with Chiral Stationary Phases for Enantiomeric Excess Determination
Gas Chromatography (GC) is another powerful chromatographic technique for enantiomeric separation, particularly for volatile and thermally stable compounds. gcms.cz For non-volatile or polar analytes like carboxylic acids, derivatization is typically required to increase volatility and improve chromatographic performance. nih.gov
Method Development and Derivatization:
The first step in developing a chiral GC method for this compound is to convert the carboxylic acid group into a less polar, more volatile ester. A common approach is esterification with an alcohol (e.g., methanol, ethanol) under acidic conditions or using a derivatizing agent like diazomethane.
Once derivatized, the resulting esters are separated on a capillary column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives are the most common and effective CSPs for GC. gcms.cz Columns such as those based on permethylated β-cyclodextrin (e.g., Rt-βDEXsm) offer excellent enantioselectivity for a wide range of chiral compounds. gcms.cz
The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers in the gas chromatogram. mit.edu
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Research Findings:
While specific GC methods for 4-(1-Methoxyethyl)benzoic acid are not widely published, methods for similar chiral carboxylic acids have been successfully developed. For instance, a robust method for separating branched-chain chiral carboxylic acids involves conversion to their corresponding diastereomeric esters, which can then be analyzed by GC-MS/MS. usra.edu This indirect approach avoids the need for a chiral column but requires a chiral derivatizing agent of high enantiomeric purity. A more direct approach, and generally preferred, uses a chiral column to separate the enantiomeric methyl esters. The identity and enantiomeric excess can be determined by comparing retention times with authentic standards and using GC-MS for mass confirmation. nih.govusra.edu
Table 2: Representative Chiral GC Method Parameters for this compound Methyl Ester
| Parameter | Specification |
| Derivatization Agent | Diazomethane or Methanol/H₂SO₄ |
| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 200 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C |
| Expected Outcome | Baseline separation of the two enantiomeric methyl esters |
Capillary Electrophoresis for Enantiomeric Ratio Measurement
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE), which acts as a pseudo-stationary phase. nih.gov CE offers advantages such as high efficiency, short analysis times, and minimal solvent consumption. nih.gov
Method Development:
The key to chiral separation in CE is the choice of the chiral selector. For acidic analytes like this compound, several classes of selectors are effective:
Cyclodextrins (CDs): Native and derivatized cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) are the most widely used chiral selectors in CE due to their versatility and availability. nih.gov
Macrocyclic Antibiotics: Antibiotics like vancomycin (B549263) and eremomycin (B1671613) can serve as effective chiral selectors for carboxylic acids, including profens and other aromatic acids. researchgate.netmdpi.com
Proteins: Serum proteins like albumin can also be used as chiral selectors in a technique known as affinity capillary electrophoresis (ACE). nih.gov
Method development involves optimizing the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature. nih.gov For aromatic carboxylic acids, a BGE containing a phosphate or acetate (B1210297) buffer and a suitable concentration of a cyclodextrin derivative often provides good results. researchgate.net
Research Findings:
Studies on the enantioseparation of various aromatic carboxylic acids, such as profens and mandelic acid derivatives, have demonstrated the power of CE. researchgate.net For example, a method using the macrocyclic antibiotic eremomycin as a chiral selector in a chitosan-modified capillary successfully separated several aromatic carboxylic acids in under 9 minutes. researchgate.net The combination of the coated capillary and the chiral selector in the buffer proved advantageous for both analysis time and efficiency. researchgate.net Another strategy involves using protein-based selectors; chloroquine (B1663885) and tryptophan enantiomers were successfully separated in diluted human serum, with albumin identified as the responsible chiral selector. nih.gov These examples highlight the potential for developing a rapid and efficient CE method for the enantiomeric analysis of this compound.
Table 3: Representative Capillary Electrophoresis Method Parameters
| Parameter | Specification |
| Capillary | Fused Silica (e.g., 50 µm ID, 50 cm total length) |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 6.0 |
| Chiral Selector | 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 230 nm |
| Expected Outcome | Baseline separation of the two enantiomers |
NMR Spectroscopy Techniques for Enantiomeric Ratio Measurement (e.g., using chiral shift reagents or derivatization)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be adapted to determine enantiomeric excess. nih.gov Since enantiomers are indistinguishable in a standard (achiral) NMR environment, a chiral auxiliary must be used to induce a chemical shift difference (Δδ) between the signals of the two enantiomers. rsc.org This can be achieved through two main approaches: the formation of covalent diastereomers or the formation of non-covalent diastereomeric complexes.
Emerging Research Frontiers and Future Perspectives on 4 1 Methoxyethyl Benzoic Acid
Integration with Sustainable Chemistry and Flow Chemistry Paradigms for Scalable Production
The industrial-scale production of enantiopure compounds like (-)-4-(1-Methoxyethyl)benzoic acid necessitates processes that are not only efficient and high-yielding but also environmentally benign and scalable. Modern synthetic paradigms such as sustainable and flow chemistry offer a promising pathway to achieve these goals.
Sustainable Synthesis: Traditional methods for creating alkyl aryl ethers and chiral centers often rely on harsh reagents and conditions. dntb.gov.ua Greener approaches are actively being sought. For the aryl ether component, this includes replacing hazardous alkylating agents with more environmentally friendly options like dimethyl carbonate. thieme-connect.de Catalytic methods, including palladium-catalyzed cross-coupling reactions or modern variations of the Williamson ether synthesis, can reduce waste and energy consumption. researchgate.netacs.orgorganic-chemistry.org The synthesis of the chiral carboxylic acid portion can benefit from biocatalytic methods, using enzymes to perform stereoselective reactions under mild aqueous conditions, thereby avoiding heavy metal catalysts and organic solvents. mdpi.com
Flow Chemistry: Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of active pharmaceutical ingredients and other fine chemicals. nih.govnih.govnsf.gov Its advantages, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates safely, are particularly relevant for the production of this compound. almacgroup.com A multi-step synthesis could be telescoped into a continuous sequence, minimizing manual handling and purification steps. acs.orgrsc.org For instance, a flow reactor could be designed to first perform an asymmetric synthesis to create the chiral center, followed by an in-line etherification step. The use of packed-bed reactors with immobilized catalysts (either chemical or biological) would further enhance sustainability by allowing for catalyst recycling and simplifying product purification. unica.itbeilstein-journals.org
The table below outlines a conceptual flow process for the scalable synthesis of this compound.
| Parameter | Flow Chemistry Approach | Benefit |
| Reaction Control | Precise temperature and pressure regulation in microreactors. | Enhanced selectivity, reduced byproducts. |
| Reagent Handling | In-situ generation of reactive intermediates. | Increased safety, use of highly reactive chemistry. |
| Scalability | "Scaling-out" by running multiple reactors in parallel. | Avoids re-optimization of batch processes. almacgroup.com |
| Catalysis | Immobilized chiral catalysts or enzymes in packed-bed reactors. | Easy separation, catalyst reusability, pure product stream. |
| Sustainability | Use of greener solvents (e.g., ethanol) and energy efficiency. | Reduced environmental impact and operational costs. rsc.org |
By integrating these modern chemical manufacturing paradigms, the production of this compound can transition from a laboratory-scale challenge to a viable, scalable, and sustainable industrial process.
Exploration of Mechanistic Biological Interactions as Chemical Probes (strictly focusing on research tools and mechanisms, not therapeutic applications)
The value of a small molecule in chemical biology is determined by its ability to interact specifically with biological macromolecules, allowing researchers to probe and understand complex life processes. nih.gov this compound, with its distinct stereochemistry and functional groups, is a prime candidate for development as a chemical probe to explore mechanistic biological interactions.
The field of chemical biology relies on such probes to validate drug targets and elucidate biological pathways without a primary goal of creating a therapeutic agent itself. nih.gov The specific three-dimensional arrangement of the methoxyethyl group, carboxylic acid, and the aromatic ring in the (-) enantiomer can serve as a molecular recognition element. This chirality is crucial, as biological systems, themselves chiral, often exhibit stereospecific interactions. acs.org
The compound could be used to investigate the active sites of enzymes or the binding pockets of receptors. The carboxylic acid can form key hydrogen bonds or salt bridges with amino acid residues like arginine or lysine, while the aryl ether portion can engage in hydrophobic or π-stacking interactions within a binding site. nih.gov By comparing the biological effects of the (-) enantiomer with its (+) counterpart or a racemic mixture, researchers can gain insights into the topology and stereochemical preferences of a biological target.
Potential research applications for this compound as a chemical probe include:
Mapping Protein Binding Pockets: Its defined shape can help determine the spatial constraints of a ligand-binding domain.
Studying Enzyme Mechanisms: As a substrate analogue, it could be used to trap and study enzyme-substrate complexes.
Probing Membrane Interactions: The interplay between its hydrophilic carboxylic acid group and lipophilic aryl ether body could be used to study how small molecules traverse or interact with cell membranes.
Developing Biosensors: The molecule could be functionalized with a reporter group (e.g., a fluorophore) to create a sensor that signals upon binding to a specific protein, with the chiroptical properties potentially offering a unique detection method. nih.gov
The development of this compound as a research tool would provide a valuable addition to the chemical biology toolbox for dissecting complex biological phenomena.
Advanced Materials Science Applications and Functional Molecule Design
The unique structural characteristics of this compound make it an attractive building block, or "tecton," for the design of novel functional materials. The combination of a rigid aromatic core, a chiral center, and a coordinating carboxylic acid group opens avenues for creating materials with tailored optical, mechanical, and separation properties.
Enantioselective Separations: CMOFs can be designed with pores that selectively bind one enantiomer of a chiral drug or chemical over the other, a critical process in the pharmaceutical industry.
Asymmetric Catalysis: The chiral environment within the pores can act as a heterogeneous catalyst, promoting chemical reactions to produce an excess of one enantiomer. frontiersin.org
Chiral Sensing: The framework could change its optical properties (e.g., fluorescence) upon interacting with a specific chiral analyte.
Functional Polymers: Poly(aryl ethers) are a class of high-performance polymers known for their thermal stability and mechanical strength. acs.org Incorporating this compound as a monomer or a pendant group could lead to new polymers with unique functionalities. The chirality could induce the formation of helical polymer chains, leading to materials with chiroptical properties, such as the ability to selectively reflect circularly polarized light, which is useful for optical displays and devices. The carboxylic acid groups could serve as sites for further chemical modification or influence the polymer's solubility and adhesion properties.
The table below summarizes the potential applications based on the molecule's structural features.
| Structural Feature | Resulting Material Property | Potential Application |
| Enantiopure Chiral Center | Chiral Recognition, Chiroptical Activity | Enantioselective chromatography, Asymmetric catalysis, Optical films |
| Carboxylic Acid Group | Coordination Site, H-bonding, Polarity | MOF linker, Polymer functionalization, Adhesion promotion |
| Aryl Ether Moiety | Rigidity, Thermal Stability | High-performance polymers, Stable frameworks |
The design of functional molecules based on this chiral building block represents a significant opportunity to create next-generation materials for a wide range of technological applications.
Challenges and Opportunities in the Enantiopure Synthesis and Application of Aryl-Ether Carboxylic Acids
While the potential applications of this compound are significant, its practical realization hinges on overcoming key challenges in its enantiopure synthesis. The construction of the stereocenter alpha to the carboxylic acid group is a well-known but non-trivial synthetic problem. khanacademy.org
Challenges in Synthesis:
Stereocontrol: Achieving high enantioselectivity in the creation of the chiral center is the primary challenge. Direct asymmetric synthesis is often difficult, and routes may require either chiral auxiliaries, which add steps and cost, or highly specialized and expensive chiral catalysts. pressbooks.pub
Racemization: The alpha-proton is potentially acidic and could be removed under certain reaction conditions (e.g., strong base), leading to racemization and a loss of enantiopurity.
Functional Group Compatibility: The synthesis must be designed to be compatible with both the carboxylic acid and the ether functionalities, which can be sensitive to certain reagents. For example, methods used to create the ether bond must not interfere with the chiral center or the carboxyl group. dntb.gov.ua
Opportunities and Synthetic Strategies: Overcoming these challenges presents a significant opportunity for innovation in synthetic organic chemistry. Several modern synthetic methods could be explored:
Asymmetric Hydrogenation: A prochiral precursor, such as an enol ether or an unsaturated carboxylic acid, could be hydrogenated using a chiral catalyst (e.g., based on rhodium or ruthenium) to set the stereocenter with high enantiomeric excess.
Enzymatic Resolution: A racemic mixture of the corresponding ester could be subjected to hydrolysis by a lipase, an enzyme that can selectively hydrolyze one enantiomer, leaving the other enantiomer of the ester unreacted. mdpi.com This is a powerful green chemistry approach.
Photocatalysis: Emerging photoredox catalysis methods have enabled novel ways to form C-C bonds and could potentially be adapted for the asymmetric alpha-arylation of carboxylic acid precursors. nih.gov
The relationship between challenges and opportunities is summarized below.
| Challenge | Opportunity / Potential Solution |
| Achieving high enantiopurity | Development of novel asymmetric catalysts; Application of biocatalysis. mdpi.compressbooks.pub |
| Preventing racemization | Use of mild, non-basic reaction conditions; Strategic protection of the carboxyl group. |
| Multi-step, low-yield routes | Design of convergent syntheses; Implementation of continuous flow processes to improve yield and efficiency. nih.gov |
| High cost of chiral reagents | Development of highly efficient, low-loading catalysts; Use of recyclable chiral auxiliaries or catalysts. |
The successful development of a robust, scalable, and cost-effective enantioselective synthesis for this compound and related aryl-ether carboxylic acids would not only be a significant academic achievement but would also unlock their widespread application in the promising fields of materials science and chemical biology.
Q & A
Q. How can researchers explore material science applications, such as liquid crystals or polymers, for this compound?
- Methodology :
- Mesomorphic Behavior : Study liquid crystalline phases via polarized optical microscopy (POM) and DSC.
- Polymer Integration : Synthesize copolymers or dendritic structures and characterize using GPC, rheology, and XRD.
- Surface Modification : Functionalize nanoparticles or MOFs to enhance material properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
